molecular formula C9H16O3 B8274444 Methyl 5-Oxooctanoate

Methyl 5-Oxooctanoate

Cat. No. B8274444
M. Wt: 172.22 g/mol
InChI Key: XWANZYNOKIQLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06107495

Procedure details

2.82 g of magnesium is introduced into a 250 ml reaction vessel under a nitrogen atmosphere. It is covered with THF and 1 ml of 1-bromopropane is poured in. When the reaction starts, a solution of 9.9 ml of 1-bromopropane in 150 ml of THF is added dropwise over 1.5 hours. Once addition is complete, agitation is carried out for 10 minutes, then the reaction medium is taken to reflux for 3 hours followed by bringing to a temperature of -80° C. A solution of 17 ml of methyl 4-(chloroformyl)butyrate is added very slowly over 45 minutes. Agitation is then carried out for 1 hour at -70° C., then the reaction medium is allowed to return very slowly to 18° C. (over 17 hours). The reaction medium is treated by adding 160 ml of a saturated aqueous solution of ammonium chloride. Agitation is carried out for 30 minutes followed by decanting and re-extraction of the aqueous phase with 100 ml of ether. The organic phases are concentrated. The residue is taken up in 200 ml of ether, then washed twice with 100 ml of water followed by drying over magnesium sulphate and concentration with a rotary evaporator. In this way, 20.2 g of an oil corresponding to the expected product is obtained.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
9.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
17 mL
Type
reactant
Reaction Step Four
[Compound]
Name
saturated aqueous solution
Quantity
160 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][CH3:5].Cl[C:7]([CH2:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])=[O:8].[Cl-].[NH4+]>C1COCC1>[O:8]=[C:7]([CH2:3][CH2:4][CH3:5])[CH2:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
2.82 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
BrCCC
Step Three
Name
Quantity
9.9 mL
Type
reactant
Smiles
BrCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
17 mL
Type
reactant
Smiles
ClC(=O)CCCC(=O)OC
Step Five
Name
saturated aqueous solution
Quantity
160 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is poured in
ADDITION
Type
ADDITION
Details
Once addition
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
by bringing to a temperature of -80° C
WAIT
Type
WAIT
Details
Agitation is then carried out for 1 hour at -70° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to return very slowly to 18° C.
CUSTOM
Type
CUSTOM
Details
(over 17 hours)
Duration
17 h
ADDITION
Type
ADDITION
Details
The reaction medium is treated
WAIT
Type
WAIT
Details
Agitation is carried out for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
by decanting
EXTRACTION
Type
EXTRACTION
Details
re-extraction of the aqueous phase with 100 ml of ether
CONCENTRATION
Type
CONCENTRATION
Details
The organic phases are concentrated
WASH
Type
WASH
Details
washed twice with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over magnesium sulphate and concentration with a rotary evaporator

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C(CCCC(=O)OC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.